2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride
CAS No.: 1803601-51-5
Cat. No.: VC2895740
Molecular Formula: C10H19ClF3N
Molecular Weight: 245.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803601-51-5 |
|---|---|
| Molecular Formula | C10H19ClF3N |
| Molecular Weight | 245.71 g/mol |
| IUPAC Name | 2-(2-methylpropyl)-6-(trifluoromethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C10H18F3N.ClH/c1-7(2)6-8-4-3-5-9(14-8)10(11,12)13;/h7-9,14H,3-6H2,1-2H3;1H |
| Standard InChI Key | HBGQJOGPQKUKSD-UHFFFAOYSA-N |
| SMILES | CC(C)CC1CCCC(N1)C(F)(F)F.Cl |
| Canonical SMILES | CC(C)CC1CCCC(N1)C(F)(F)F.Cl |
Introduction
2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride is a chemical compound that belongs to the piperidine class, which is a group of heterocyclic organic compounds. This specific compound is characterized by the presence of a trifluoromethyl group and a 2-methylpropyl group attached to the piperidine ring, with an additional hydrochloride salt form. The compound's molecular formula is C10H19ClF3N, and its molecular weight is approximately 245.71 g/mol .
Synthesis and Availability
This compound is available for purchase from chemical suppliers, with prices varying based on quantity. For example, a 50 mg quantity may cost around $586, while a 0.5 g quantity is priced at approximately $1,855 .
Potential Applications
While specific applications of 2-(2-methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride are not well-documented in the literature, compounds within the piperidine class are often explored for their potential in pharmaceuticals, particularly in areas such as neurology and psychiatry. The trifluoromethyl group can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.
Safety and Handling
Handling of this compound should follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area. Specific safety data sheets (SDS) should be consulted for detailed information on hazards and emergency procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume